molecular formula C10H9NOS2 B232631 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol

4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol

Cat. No. B232631
M. Wt: 223.3 g/mol
InChI Key: HHKFGXNOUWCQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, also known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT has a thiazole ring and a methoxyphenyl group attached to it, which makes it a highly versatile molecule for drug design and development.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, leading to its anti-inflammatory activity. 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has also been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress, and improvement of cognitive function. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is its high stability, making it a suitable candidate for various lab experiments. However, its low solubility in water can pose a challenge in certain experimental setups. Additionally, the lack of in vivo studies on 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol limits our understanding of its pharmacokinetics and potential toxicity.

Future Directions

There are several future directions for the research of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, including the development of novel drug formulations and the exploration of its potential therapeutic applications in various disease states. The identification of its molecular targets and the elucidation of its pharmacokinetics and toxicity profile are also essential for the development of safe and effective drugs based on 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol. Additionally, the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol derivatives with enhanced pharmacological properties can lead to the development of more potent drugs.
In conclusion, 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is a promising compound with potential therapeutic applications in various disease states. Its anti-inflammatory, antimicrobial, and antioxidant activities make it a versatile molecule for drug design and development. Further research is required to fully understand its pharmacological properties and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol can be achieved through various methods, including the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with carbon disulfide and sodium hydroxide. This reaction produces a yellow crystalline compound that can be purified through recrystallization. Another method involves the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with Lawesson's reagent, which results in the formation of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol.

Scientific Research Applications

4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antioxidant activities, making it a potential candidate for the treatment of various diseases.

properties

Product Name

4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C10H9NOS2/c1-12-8-4-2-7(3-5-8)9-6-14-10(13)11-9/h2-6H,1H3,(H,11,13)

InChI Key

HHKFGXNOUWCQEF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=S)N2

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.